molecular formula C37H57NO10 B1250118 Antascomicin B

Antascomicin B

Cat. No.: B1250118
M. Wt: 675.8 g/mol
InChI Key: PSAJCYLXNSDJCJ-NXQCLTBJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antascomicin B is a natural product found in Micromonospora with data available.

Scientific Research Applications

Binding Properties and Immunophilin Interaction

  • Antascomicins, including Antascomicin B, are known for their strong binding to the FK506-binding protein FKBP12. They antagonize the immunosuppressive activity of FK506 and rapamycin, making them significant in immunophilin interaction studies (Fehr et al., 1996).

Synthesis Studies

  • Synthesis studies of this compound have focused on creating fragments of the compound, such as the C22-C34 fragment, using techniques like Ireland-Claisen rearrangement. These studies are crucial for understanding the structural and stereochemical aspects of this compound (Qi & McIntosh, 2008), (Hutchison et al., 2011).

Chemical Synthesis and Molecular Construction

  • The chemical synthesis of this compound, including specific fragments like the C18–C34 and C1–C21, has been explored to understand the molecule’s structure and potential applications in pharmacology (Fuwa et al., 2004), (Chakraborty & Mohan, 2006), (Vakiti & Ghosh, 2014).

Pharmacological Significance

  • This compound's role in drug discovery, particularly in relation to its pharmacological activities and potential as a lead compound, is a key area of research. The understanding of its properties contributes to the development of new drugs (Petersen & Amstutz, 2008).

Biochemical and Molecular Studies

  • In-depth biochemical and molecular studies focus on understanding the diverse mechanisms of action of compounds like this compound. These studies contribute to the broader understanding of pharmacodynamics and pharmacokinetics in drug development (Drews, 2000).

Properties

Molecular Formula

C37H57NO10

Molecular Weight

675.8 g/mol

IUPAC Name

(1R,9S,12S,15S,16E,20E,23R,24S,27R)-1-hydroxy-15,23,27-trimethyl-12-[(2R)-1-[(1S,2S,3S,4R)-2,3,4-trihydroxycyclohexyl]propan-2-yl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacosa-16,20-diene-2,3,10,22-tetrone

InChI

InChI=1S/C37H57NO10/c1-22-11-7-5-6-8-13-28(39)25(4)31-19-15-24(3)37(46,48-31)34(43)35(44)38-20-10-9-12-27(38)36(45)47-30(18-14-22)23(2)21-26-16-17-29(40)33(42)32(26)41/h7-8,11,13,22-27,29-33,40-42,46H,5-6,9-10,12,14-21H2,1-4H3/b11-7+,13-8+/t22-,23-,24-,25+,26+,27+,29-,30+,31+,32+,33+,37-/m1/s1

InChI Key

PSAJCYLXNSDJCJ-NXQCLTBJSA-N

Isomeric SMILES

C[C@H]\1CC[C@H](OC(=O)[C@@H]2CCCCN2C(=O)C(=O)[C@]3([C@@H](CC[C@H](O3)[C@H](C(=O)/C=C/CC/C=C1)C)C)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H]([C@H]4O)O)O

Canonical SMILES

CC1CCC(OC(=O)C2CCCCN2C(=O)C(=O)C3(C(CCC(O3)C(C(=O)C=CCCC=C1)C)C)O)C(C)CC4CCC(C(C4O)O)O

Synonyms

antascomicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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